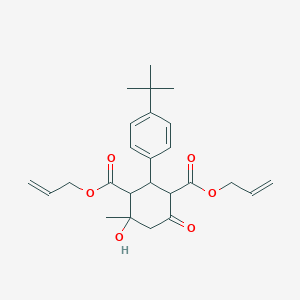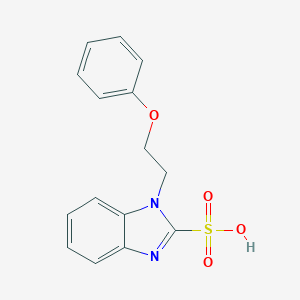
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide, also known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to improve the function of mutant CFTR channels in laboratory experiments, and is therefore a promising candidate for the development of new therapies for cystic fibrosis.
Wirkmechanismus
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide acts as a competitive inhibitor of the CFTR chloride channel, binding to a specific site on the channel and blocking the transport of chloride ions across cell membranes. This inhibition leads to increased stability and function of mutant CFTR channels, which can improve chloride transport and fluid secretion in cells and tissues affected by cystic fibrosis.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects in laboratory experiments. In addition to its inhibition of the CFTR chloride channel, N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been shown to reduce inflammation and oxidative stress in cells and tissues affected by cystic fibrosis. N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has also been shown to improve bacterial clearance in the lungs of mice with cystic fibrosis-like lung disease, suggesting that it may have potential as an antibacterial therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has several advantages for laboratory experiments investigating cystic fibrosis. It is a potent and selective inhibitor of the CFTR chloride channel, and has been shown to improve the function of mutant CFTR channels in vitro and in vivo. However, there are also some limitations to its use in laboratory experiments. N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide is a synthetic compound that may have off-target effects on other ion channels or transporters, and its effects may vary depending on the specific mutations present in the CFTR gene.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide and its potential as a therapy for cystic fibrosis. One area of focus is the development of more potent and selective inhibitors of the CFTR chloride channel, which may have better efficacy and fewer off-target effects than N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide. Another area of focus is the development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology, such as inflammation, infection, and mucus clearance. Finally, there is ongoing research into the use of N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide and other CFTR modulators in clinical trials, with the goal of developing new therapies for cystic fibrosis patients.
Synthesemethoden
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the coupling of a substituted aniline with a fluorobenzenesulfonyl chloride, followed by a series of purification steps to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been extensively studied in laboratory experiments to investigate its potential as a therapy for cystic fibrosis. In vitro studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide can increase the function of mutant CFTR channels in cells derived from cystic fibrosis patients, leading to improved chloride transport and fluid secretion. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been shown to reduce inflammation and improve bacterial clearance in the lungs of mice with cystic fibrosis-like lung disease.
Eigenschaften
Produktname |
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C14H13ClFNO4S |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-12-8-13(21-2)11(7-9(12)15)17-22(18,19)14-6-4-3-5-10(14)16/h3-8,17H,1-2H3 |
InChI-Schlüssel |
NOPIMQFFBDDPET-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2F)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2F)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249701.png)


![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)



